Methyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through various methods, including radical trifluoromethylation, which has been extensively studied and optimized . The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups through selective reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Methyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:
Biology: Its stability and lipophilicity make it useful in biological studies, particularly in the development of bioactive molecules.
Mechanism of Action
The mechanism of action of Methyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar stability and reactivity.
Trifluoromethylated aromatic compounds: These compounds also feature the trifluoromethyl group and are used in various applications, including pharmaceuticals and materials science.
Uniqueness
Methyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to its specific structure, which combines the trifluoromethyl group with a pyrazole ring and carboxylate ester. This combination enhances its stability, reactivity, and versatility in various scientific and industrial applications .
Biological Activity
Methyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₆H₅F₃N₂O₂
- Molecular Weight : 194.11 g/mol
- CAS Number : 113100-53-1
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and bioavailability, making it a valuable scaffold for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit various enzymes, including cyclooxygenases (COXs) and lipoxygenases (LOXs), which are crucial in inflammatory processes .
- Anti-inflammatory Properties : Compounds in the pyrazole class often exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related compounds have demonstrated up to 85% inhibition of TNF-α at specific concentrations .
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest. A notable study reported that certain pyrazole compounds exhibited IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines .
Biological Activities and Therapeutic Potential
The biological activities associated with this compound include:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, comparable to standard anti-inflammatory drugs like indomethacin.
- Antimicrobial Properties : Similar pyrazole derivatives have been tested against various bacterial strains and showed significant antimicrobial activity, indicating potential as an antibiotic agent .
Case Studies
- Anti-inflammatory Activity : In a study involving carrageenan-induced edema in mice, compounds similar to this compound demonstrated significant reduction in swelling, suggesting strong anti-inflammatory properties .
- Anticancer Research : A derivative was evaluated for its cytotoxic effects on HeLa and HepG2 cell lines, showing promising results with mean growth inhibition percentages of 54.25% and 38.44%, respectively . This indicates its potential as an anticancer agent.
Properties
Molecular Formula |
C7H7F3N2O3 |
---|---|
Molecular Weight |
224.14 g/mol |
IUPAC Name |
methyl 1-(hydroxymethyl)-3-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H7F3N2O3/c1-15-6(14)4-2-12(3-13)11-5(4)7(8,9)10/h2,13H,3H2,1H3 |
InChI Key |
CAWZAVOUIJNYKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(F)(F)F)CO |
Origin of Product |
United States |
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